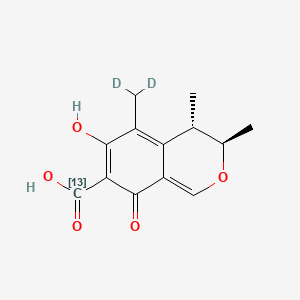
(-)-Citrinin-13C,d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Citrinin-13C,d2: is a labeled analog of citrinin, a mycotoxin produced by several species of the genus Penicillium and Aspergillus. This compound is often used in scientific research to study the metabolism and toxicology of citrinin. The incorporation of isotopes such as carbon-13 and deuterium allows for precise tracking and analysis in various experimental settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Citrinin-13C,d2 typically involves the incorporation of isotopically labeled precursors into the citrinin molecule. This can be achieved through multi-step organic synthesis, starting from commercially available labeled compounds. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the incorporation of the isotopes without altering the chemical structure of citrinin.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. when produced, it involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: (-)-Citrinin-13C,d2 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced citrinin analogs.
Substitution: Substitution reactions may involve the replacement of functional groups within the citrinin molecule, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction being carried out.
Major Products: The major products of these reactions include various oxidized, reduced, and substituted derivatives of citrinin, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Chemistry: In chemistry, (-)-Citrinin-13C,d2 is used to study the reaction mechanisms and pathways of citrinin. The isotopic labeling allows for detailed tracking of the compound through various chemical reactions, providing insights into its behavior and transformation.
Biology: In biological research, this compound is utilized to investigate the metabolic pathways of citrinin in living organisms. The labeled isotopes enable precise measurement of the compound’s distribution, metabolism, and excretion in biological systems.
Medicine: In medical research, this compound is employed to study the toxicological effects of citrinin. The isotopic labeling helps in identifying the metabolites formed in the body and understanding the mechanisms of toxicity, which is crucial for developing strategies to mitigate the harmful effects of citrinin exposure.
Industry: In industrial applications, this compound is used to monitor the presence and levels of citrinin in food and feed products. The labeled analog serves as an internal standard in analytical methods, ensuring accurate quantification of citrinin contamination.
作用機序
The mechanism of action of (-)-Citrinin-13C,d2 involves its interaction with cellular components, leading to various biochemical effects. Citrinin is known to inhibit mitochondrial function by interfering with the electron transport chain, leading to the production of reactive oxygen species (ROS) and oxidative stress. This can result in cellular damage and apoptosis. The labeled isotopes in this compound allow for detailed studies of these interactions at the molecular level, providing insights into the specific pathways and targets involved.
類似化合物との比較
Citrinin: The parent compound, which shares the same core structure but lacks isotopic labeling.
Ochratoxin A: Another mycotoxin with similar toxicological properties but different chemical structure.
Patulin: A mycotoxin produced by Penicillium species, structurally different but with comparable biological effects.
Uniqueness: (-)-Citrinin-13C,d2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it a valuable tool for studying the metabolism, toxicology, and environmental fate of citrinin, providing insights that are not possible with the unlabeled compound.
特性
IUPAC Name |
(3R,4S)-5-(dideuteriomethyl)-6-hydroxy-3,4-dimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i2D2,13+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGDIJWINPWWJW-KATPSUFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C1=C2[C@@H]([C@H](OC=C2C(=O)C(=C1O)[13C](=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
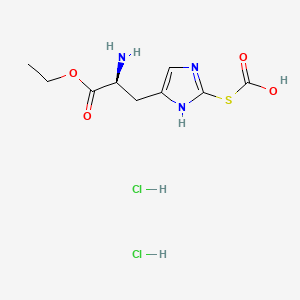
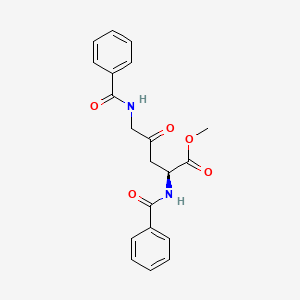
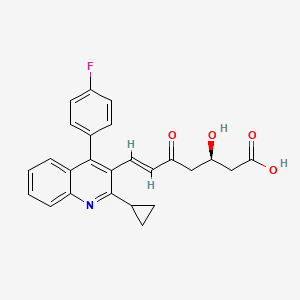
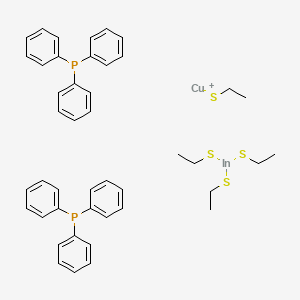
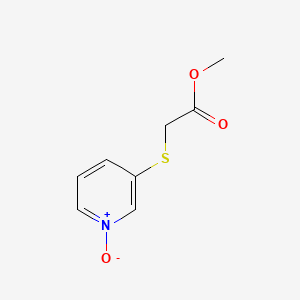
![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)
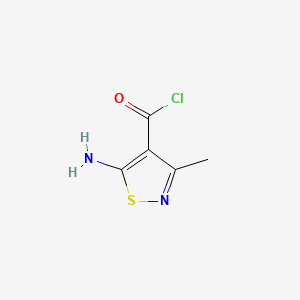
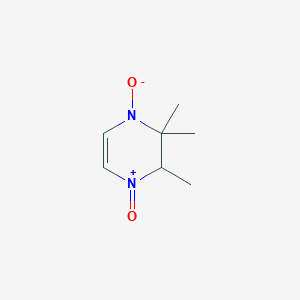
![4,7-Methano-1H-isoindole,octahydro-3a-methyl-,[3aS-(3a-alpha-,4-bta-,7-bta-,7a-alpha-)]-(9CI)](/img/new.no-structure.jpg)
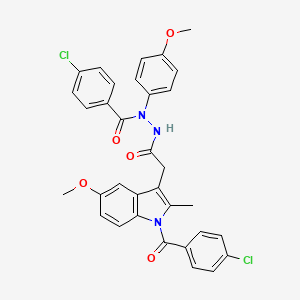
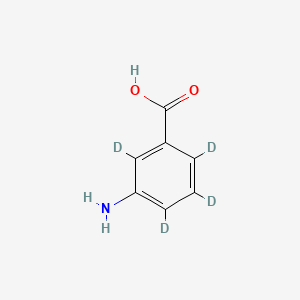
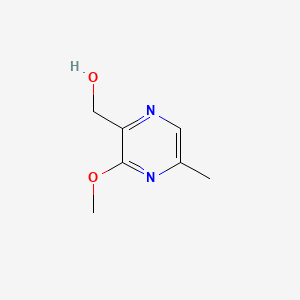
![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)
